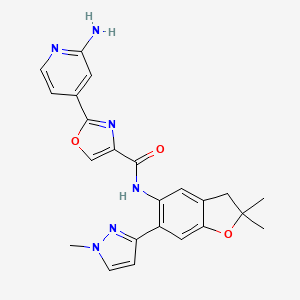

Irak4-IN-27

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H22N6O3 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

2-(2-amino-4-pyridinyl)-N-[2,2-dimethyl-6-(1-methylpyrazol-3-yl)-3H-1-benzofuran-5-yl]-1,3-oxazole-4-carboxamide |

InChI |

InChI=1S/C23H22N6O3/c1-23(2)11-14-8-17(15(10-19(14)32-23)16-5-7-29(3)28-16)26-21(30)18-12-31-22(27-18)13-4-6-25-20(24)9-13/h4-10,12H,11H2,1-3H3,(H2,24,25)(H,26,30) |

InChI Key |

OYRHXSCBISAPLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=CC(=C(C=C2O1)C3=NN(C=C3)C)NC(=O)C4=COC(=N4)C5=CC(=NC=C5)N)C |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of IRAK4 Inhibition in Diffuse Large B-cell Lymphoma: A Technical Overview of Irak4-IN-27

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diffuse Large B-cell Lymphoma (DLBCL) is the most common type of non-Hodgkin lymphoma, with the Activated B-Cell-like (ABC) subtype being particularly aggressive and often associated with a poorer prognosis.[1] A significant portion of ABC-DLBCL cases, approximately 30%, harbor activating mutations in the Myeloid Differentiation Primary Response 88 (MYD88) gene, most notably the L265P mutation.[1][2] This mutation leads to the constitutive activation of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which converge on the IL-1 Receptor-Associated Kinase 4 (IRAK4).[2][3] IRAK4, a serine/threonine kinase, plays a pivotal role as a master regulator in this pathway, ultimately driving the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for B-cell proliferation and survival.[1][4] Consequently, IRAK4 has emerged as a compelling therapeutic target for the treatment of MYD88-mutated DLBCL.

This technical guide focuses on the mechanism of action of IRAK4 inhibitors in DLBCL, with a specific emphasis on the preclinical compound Irak4-IN-27. We will delve into the underlying signaling pathways, present quantitative data on the effects of IRAK4 inhibition, detail relevant experimental protocols, and provide visual representations of the key molecular interactions and experimental workflows.

The IRAK4 Signaling Pathway in DLBCL

In normal B-cells, the TLR/IL-1R pathways are tightly regulated and are only activated in response to specific pathogen-associated molecular patterns or inflammatory cytokines. Upon ligand binding, these receptors recruit the adaptor protein MYD88, which in turn recruits IRAK4.[5] IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of NF-κB and the transcription of pro-survival genes.[1][5]

In MYD88 L265P-mutated DLBCL, the altered MYD88 protein spontaneously assembles into a "Myddosome" complex with IRAK4 and IRAK1, leading to constitutive, ligand-independent activation of the downstream signaling cascade.[5][6] This chronic activation of NF-κB is a critical driver of lymphomagenesis in this DLBCL subtype.[1] The kinase activity of IRAK4 is essential for this oncogenic signaling.[1]

Signaling Pathway Diagram

Caption: IRAK4 signaling in normal and malignant B-cells.

This compound: A Potent and Selective IRAK4 Inhibitor

This compound is a potent and selective small molecule inhibitor of IRAK4 kinase activity.[7] Its mechanism of action is centered on binding to the ATP-binding pocket of IRAK4, thereby preventing the phosphorylation of its downstream substrate, IRAK1.[1] This abrogation of the signaling cascade leads to the suppression of NF-κB activation and, consequently, the induction of apoptosis in DLBCL cells that are dependent on this pathway for survival.[6][7]

Quantitative Effects of this compound and Other IRAK4 Inhibitors

The preclinical efficacy of this compound and other IRAK4 inhibitors has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Compound | Assay | Cell Line | Genotype | Result | Reference |

| This compound | Kinase Inhibition | - | - | IC50 = 8.7 nM | [7] |

| This compound | Anti-proliferative | OCI-LY10 | MYD88 L265P | IC50 = 0.248 µM | [7] |

| This compound | Anti-proliferative | U2932 | MYD88 WT | IC50 = 1.251 µM | [7] |

| This compound | Anti-proliferative | GM00637 | MYD88 WT | IC50 = 1.520 µM | [7] |

Table 1: In Vitro Activity of this compound

| Compound | Treatment | Cell Line | 24h Apoptosis Rate | 48h Apoptosis Rate | Reference |

| This compound | 0.5 µM | OCI-LY10 | 48.3% | 67.2% | [7] |

| This compound | 1 µM | OCI-LY10 | 66.8% | 92.3% | [7] |

Table 2: Apoptosis Induction by this compound in OCI-LY10 Cells

| Compound | Dose | Model | Effect | Reference |

| Emavusertib (CA-4948) | 100 mg/kg qd | OCI-Ly3 Xenograft | >90% tumor growth inhibition | [6] |

| Emavusertib (CA-4948) | 200 mg/kg qd | OCI-Ly3 Xenograft | Partial tumor regression | [6] |

| ND-2158 | Not specified | ABC DLBCL Xenograft | Decreased tumor growth | [6] |

Table 3: In Vivo Efficacy of Other IRAK4 Inhibitors

| Compound | Cell Lines | Effect on IL-6 Secretion | Effect on IL-10 Secretion | Reference |

| Emavusertib | 2 ABC, 1 GCB DLBCL | 36% repression in 1 ABC line | 35-41% repression in all lines | [6] |

| ND-2158/ND-2110 | ABC DLBCL cells | Suppressed | Suppressed | [1] |

Table 4: Effect of IRAK4 Inhibitors on Cytokine Secretion

Experimental Protocols

The evaluation of IRAK4 inhibitors like this compound in DLBCL involves a series of standard and specialized experimental procedures.

In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory effect of the compound on IRAK4 kinase activity.

-

Methodology:

-

Recombinant human IRAK4 enzyme is incubated with a specific peptide substrate and ATP (often radiolabeled, e.g., [γ-³³P]-ATP).

-

The test compound (this compound) is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by capturing the substrate on a filter membrane and measuring radioactivity using a scintillation counter.

-

The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability and Proliferation Assay

-

Objective: To measure the effect of the inhibitor on the growth and survival of DLBCL cell lines.

-

Methodology (using a reagent like CellTiter-Glo®):

-

DLBCL cells (e.g., OCI-LY10 for MYD88 L265P, U2932 for MYD88 WT) are seeded in 96-well plates.

-

Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

The plates are incubated for a specified duration (e.g., 72 hours).[7]

-

A reagent that measures ATP levels (indicative of metabolically active, viable cells) is added to each well.

-

Luminescence is measured using a plate reader.

-

The IC50 value is determined by normalizing the results to the vehicle control and fitting the data to a dose-response curve.

-

Apoptosis Assay

-

Objective: To quantify the extent of programmed cell death induced by the inhibitor.

-

Methodology (using Annexin V/Propidium Iodide staining and flow cytometry):

-

DLBCL cells are treated with this compound at various concentrations (e.g., 0.5 µM and 1 µM) and for different time points (e.g., 24 and 48 hours).[7]

-

Cells are harvested and washed with a binding buffer.

-

Cells are stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

-

The stained cells are analyzed by flow cytometry.

-

The percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis (Annexin V positive, PI positive) is quantified.

-

Western Blotting for Phospho-IRAK4 and Downstream Signaling

-

Objective: To confirm the on-target effect of the inhibitor by measuring the phosphorylation status of IRAK4 and downstream signaling proteins.

-

Methodology:

-

OCI-LY10 cells are treated with this compound (e.g., 0.03-3 µM) for a specific duration.[7]

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated IRAK4 (p-IRAK4), total IRAK4, and downstream markers like phosphorylated p65 (a subunit of NF-κB).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and an imaging system. A decrease in the p-IRAK4 signal relative to total IRAK4 indicates target engagement.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of the IRAK4 inhibitor in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or systemically inoculated with a human DLBCL cell line (e.g., OCI-Ly3).[6]

-

Tumors are allowed to grow to a palpable size.

-

The mice are randomized into treatment and control (vehicle) groups.

-

The treatment group receives the IRAK4 inhibitor (e.g., via oral gavage) at a specified dose and schedule.[6]

-

Tumor volume is measured regularly (e.g., with calipers), and animal body weight is monitored as an indicator of toxicity.

-

At the end of the study, the percentage of tumor growth inhibition is calculated and the statistical significance of the treatment effect is determined.

-

Preclinical Evaluation Workflow

The preclinical development of an IRAK4 inhibitor for DLBCL typically follows a structured workflow to establish its mechanism, potency, and potential for clinical translation.

Caption: A typical workflow for preclinical evaluation of IRAK4 inhibitors.

Conclusion and Future Directions

The inhibition of IRAK4 kinase activity represents a highly rational and promising therapeutic strategy for patients with MYD88-mutated DLBCL. Preclinical data for compounds like this compound demonstrate potent and selective inhibition of the IRAK4 signaling pathway, leading to decreased cell proliferation and the induction of apoptosis in malignant B-cells. The mechanism is rooted in the reversal of the oncogenic signaling driven by the MYD88 L265P mutation, which is a hallmark of the aggressive ABC subtype of DLBCL.

Further research will likely focus on optimizing the pharmacological properties of IRAK4 inhibitors for clinical development, exploring their efficacy in combination with other targeted agents such as BTK inhibitors, and identifying biomarkers to predict patient response.[3][8] The synergistic potential with BTK inhibitors is particularly noteworthy, as both the IRAK4 and BTK pathways converge on NF-κB, suggesting that dual inhibition could lead to more profound and durable responses.[1][4] The continued investigation of IRAK4 inhibitors holds significant promise for improving outcomes for patients with DLBCL and other B-cell malignancies dependent on this critical signaling node.

References

- 1. ashpublications.org [ashpublications.org]

- 2. curis.com [curis.com]

- 3. Targeting IRAK4 in DLBCL: The Therapeutic Potential of CA-4948 in Xenograft Models [synapse.patsnap.com]

- 4. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

The Role of IRAK4-IN-27 in Innate Immunity Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in innate immune signaling pathways. Positioned downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK4 plays a pivotal role in initiating and amplifying inflammatory responses. Its dual function as both a kinase and a scaffold protein makes it an attractive therapeutic target for a range of inflammatory diseases and cancers. This technical guide provides an in-depth overview of IRAK4-IN-27, a potent and selective inhibitor of IRAK4, and its impact on innate immunity signaling. We present key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows to support researchers and drug development professionals in their exploration of IRAK4 modulation.

Introduction to IRAK4 in Innate Immunity

The innate immune system provides the first line of defense against invading pathogens. This response is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), such as TLRs, and by the sensing of endogenous danger signals by receptors like IL-1Rs. Upon ligand binding, these receptors recruit adaptor proteins, most notably MyD88, which in turn recruits and activates the IRAK family of kinases.

IRAK4 is considered the "master" IRAK as its kinase activity is essential for the activation of other IRAK family members, particularly IRAK1. The assembly of the Myddosome, a signaling complex comprising MyD88, IRAK4, and IRAK1/2, is a crucial event that leads to the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] These pathways ultimately drive the transcription of a wide array of pro-inflammatory cytokines, chemokines, and other mediators that orchestrate the inflammatory response.[2] IRAK4's role is multifaceted, involving both its catalytic kinase function and its scaffolding function in bringing together key signaling molecules.[1]

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for IRAK4. Its ability to suppress IRAK4 kinase activity makes it a valuable tool for investigating the role of IRAK4 in various pathological conditions and a potential therapeutic agent.

Quantitative Data for this compound

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Assay Type | Reference |

| IC50 (IRAK4) | 8.7 nM | Biochemical Kinase Assay | [3] |

Table 1: Biochemical Potency of this compound

| Cell Line | MYD88 Status | IC50 (Cell Growth) | Treatment Duration | Reference |

| OCI-LY10 | L265P Mutant | 0.248 µM | 72 hours | [3] |

| U2932 | Wild-Type | 1.251 µM | 72 hours | [3] |

| GM00637 | Wild-Type | 1.520 µM | 72 hours | [3] |

Table 2: Anti-proliferative Activity of this compound in B-cell Lymphoma Cell Lines

| Cell Line | Concentration | Treatment Duration | Apoptosis Rate | Reference |

| OCI-LY10 | 0.5 µM | 24 hours | 48.3% | [3] |

| OCI-LY10 | 1 µM | 24 hours | 66.8% | [3] |

| OCI-LY10 | 0.5 µM | 48 hours | 67.2% | [3] |

| OCI-LY10 | 1 µM | 48 hours | 92.3% | [3] |

Table 3: Induction of Apoptosis by this compound in OCI-LY10 Cells

Signaling Pathways and Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of IRAK4, thereby disrupting the downstream signaling cascade.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

IRAK4 Biochemical Kinase Assay

This protocol describes a common method for measuring the in vitro kinase activity of IRAK4 and assessing the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[4]

-

ATP solution

-

Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)[5]

-

This compound (or other test compounds) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[4][5]

-

96-well or 384-well assay plates

Procedure:

-

Prepare a master mix of 1x Kinase Assay Buffer containing the desired concentration of ATP and substrate.

-

Add a small volume (e.g., 2.5 µL) of the serially diluted this compound or DMSO (vehicle control) to the assay wells.

-

Add the diluted IRAK4 enzyme to the wells containing the inhibitor and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding the ATP/substrate master mix to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[5][6]

-

Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

OCI-LY10, U2932, or other relevant cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well clear-bottom, white-walled plates

Procedure:

-

Seed the cells in the 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for the desired duration (e.g., 72 hours).[3]

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition of cell proliferation and determine the IC50 value.

Apoptosis Assay

This protocol describes the use of flow cytometry with Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound.

Materials:

-

OCI-LY10 cells

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed OCI-LY10 cells in 6-well plates and treat with this compound (e.g., 0.5 µM and 1 µM) or DMSO for the desired time (e.g., 24 or 48 hours).[3]

-

Harvest the cells by centrifugation and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Western Blot for Phosphorylated IRAK4

This protocol details the detection of phosphorylated IRAK4 in cell lysates to confirm the inhibitory effect of this compound on its kinase activity in a cellular context.

Materials:

-

OCI-LY10 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-IRAK4 (Thr345/Ser346) and anti-total IRAK4

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Treat OCI-LY10 cells with various concentrations of this compound for a specified time.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-phospho-IRAK4 antibody overnight at 4°C.[7]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total IRAK4 antibody to confirm equal protein loading.

Conclusion

This compound is a valuable pharmacological tool for the study of IRAK4-mediated signaling in innate immunity and inflammation. Its high potency and selectivity allow for the precise dissection of IRAK4's role in various cellular processes. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of IRAK4 inhibition in a range of diseases driven by dysregulated innate immune responses. The continued investigation of compounds like this compound will undoubtedly enhance our understanding of IRAK4 biology and may lead to the development of novel therapies for inflammatory and autoimmune disorders, as well as certain cancers.

References

- 1. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. promega.jp [promega.jp]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. Phospho-IRAK4 (Thr345/Ser346) (D6D7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide on IRAK4-IN-27 and the MYD88 L265P Mutation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The somatic mutation MYD88 L265P is a key driver in various B-cell malignancies, including Waldenström's macroglobulinemia (WM) and the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). This mutation leads to constitutive activation of the MyD88 signaling pathway, promoting cell survival and proliferation through downstream effectors, most notably Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4-IN-27 has emerged as a potent and selective inhibitor of IRAK4, demonstrating significant preclinical activity in MYD88 L265P-mutant lymphoma models. This technical guide provides a comprehensive overview of the core biology of the MYD88 L265P mutation, the mechanism of action of this compound, detailed experimental protocols for its evaluation, and a summary of its quantitative effects.

The MYD88 L265P Mutation and Aberrant Signaling

The myeloid differentiation primary response 88 (MYD88) protein is a critical adaptor in the innate immune system, mediating signals from Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. The L265P mutation, a single amino acid substitution in the Toll/Interleukin-1 receptor (TIR) domain, induces a conformational change that promotes the spontaneous formation of a higher-order signaling complex known as the "Myddosome".[1][2] This complex serves as a scaffold for the recruitment and activation of IRAK family kinases.[3][4]

The constitutive assembly of the Myddosome in MYD88 L265P-mutant cells leads to the IRAK4-dependent activation of several downstream signaling pathways crucial for cell survival and proliferation, including:

-

NF-κB Pathway: The canonical pathway activated by the Myddosome, leading to the transcription of anti-apoptotic and pro-proliferative genes.[3][5]

-

JAK/STAT Pathway: Activation of this pathway, particularly STAT3, further promotes cell survival and cytokine production.[5][6]

-

BTK Signaling: The MYD88 L265P mutant can complex with Bruton's tyrosine kinase (BTK), leading to IRAK-independent NF-κB activation and highlighting the crosstalk between the Myddosome and B-cell receptor (BCR) signaling.[1][2]

This compound: A Potent and Selective IRAK4 Inhibitor

This compound is a small molecule inhibitor that potently and selectively targets the kinase activity of IRAK4.[7] By inhibiting IRAK4, this compound effectively blocks the downstream signaling cascades initiated by the MYD88 L265P mutation, leading to decreased cell proliferation and increased apoptosis in malignant B-cells.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC₅₀ (nM) | Reference |

| IRAK4 | Kinase Assay | 8.7 | [7] |

Table 2: Anti-proliferative Activity of this compound (72h incubation)

| Cell Line | MYD88 Status | IC₅₀ (µM) | Reference |

| OCI-LY10 | L265P | 0.248 | [7] |

| U2932 | Wild-Type | 1.251 | [7] |

| GM00637 | Wild-Type | 1.520 | [7] |

Table 3: Apoptosis Induction by this compound in OCI-LY10 Cells

| Concentration (µM) | Incubation Time (h) | Apoptosis Rate (%) | Reference |

| 0.5 | 24 | 48.3 | [7] |

| 1.0 | 24 | 66.8 | [7] |

| 0.5 | 48 | 67.2 | [7] |

| 1.0 | 48 | 92.3 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

IRAK4 Kinase Assay

This protocol is for determining the in vitro inhibitory activity of a compound against IRAK4 kinase.

-

Reagents and Materials:

-

Recombinant human IRAK4 kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., a peptide substrate for IRAK4)

-

This compound or test compound

-

ADP-Glo™ Kinase Assay kit or similar

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 2.5 µL of IRAK4 kinase solution to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

Cell Viability Assay

This protocol is for assessing the anti-proliferative effects of this compound on lymphoma cell lines.

-

Reagents and Materials:

-

MYD88 L265P-mutant (e.g., OCI-LY10) and wild-type (e.g., U2932) lymphoma cell lines

-

Complete cell culture medium

-

This compound or test compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Add the compound dilutions to the wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the IC₅₀ value by normalizing the data to vehicle-treated controls and fitting to a dose-response curve.

-

Apoptosis Assay

This protocol is for quantifying the induction of apoptosis by this compound.

-

Reagents and Materials:

-

OCI-LY10 cells

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit or similar

-

Flow cytometer

-

-

Procedure:

-

Treat OCI-LY10 cells with various concentrations of this compound (e.g., 0.5 µM and 1.0 µM) for 24 and 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative and Annexin V-positive, PI-positive).

-

Western Blot for Phospho-IRAK4

This protocol is for detecting the inhibition of IRAK4 phosphorylation.

-

Reagents and Materials:

-

OCI-LY10 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-IRAK4 (Thr345/Ser346), anti-total IRAK4, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat OCI-LY10 cells with this compound for the desired time.

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Co-Immunoprecipitation (Co-IP) for IRAK4 and MYD88 Interaction

This protocol is for investigating the interaction between IRAK4 and MYD88.

-

Reagents and Materials:

-

Cells expressing tagged MYD88 L265P

-

Co-IP lysis buffer

-

Antibody against the tag on MYD88

-

Protein A/G magnetic beads

-

Primary antibodies: anti-IRAK4, anti-MYD88

-

HRP-conjugated secondary antibody

-

-

Procedure:

-

Lyse the cells and pre-clear the lysate with magnetic beads.

-

Incubate the pre-cleared lysate with the anti-tag antibody overnight at 4°C.

-

Add protein A/G magnetic beads and incubate for 1-3 hours at 4°C.

-

Wash the beads several times with Co-IP lysis buffer.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by Western blotting with anti-IRAK4 and anti-MYD88 antibodies.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of an IRAK4 inhibitor like this compound in the context of MYD88 L265P-driven lymphoma.

Conclusion

This compound is a valuable research tool for investigating the role of IRAK4 in MYD88 L265P-driven malignancies. Its potent and selective inhibition of IRAK4 leads to significant anti-proliferative and pro-apoptotic effects in relevant cellular models. The experimental protocols and workflow detailed in this guide provide a robust framework for the continued evaluation of IRAK4 inhibitors as a promising therapeutic strategy for patients with these cancers. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of targeting the IRAK4 pathway.

References

- 1. tgtherapeutics.com [tgtherapeutics.com]

- 2. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospho-IRAK4 (Thr345/Ser346) (D6D7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 4. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]

- 5. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kymeratx.com [kymeratx.com]

- 7. medchemexpress.com [medchemexpress.com]

Downstream Targets of Irak4-IN-27: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream targets and mechanism of action of Irak4-IN-27, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document summarizes key quantitative data, details established experimental protocols for assessing IRAK4 inhibition, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to IRAK4 and its Role in Signaling

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 to the receptor complex. IRAK4's kinase activity is indispensable for the subsequent activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] These pathways orchestrate the production of pro-inflammatory cytokines and are implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[1]

This compound has been identified as a potent inhibitor of IRAK4, demonstrating significant anti-proliferative and pro-apoptotic effects in cancer cell lines, particularly those with mutations in the MYD88 gene.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound [3]

| Target | Assay Type | IC50 (nM) |

| IRAK4 | Kinase Assay | 8.7 |

Table 2: Anti-proliferative Activity of this compound [3]

| Cell Line | Genotype | IC50 (µM) | Incubation Time (h) |

| OCI-LY10 | MYD88 L265P | 0.248 | 72 |

| U2932 | MYD88 WT | 1.251 | 72 |

| GM00637 | MYD88 WT | 1.520 | 72 |

Table 3: Apoptosis Induction by this compound in OCI-LY10 Cells [3]

| Concentration (µM) | Incubation Time (h) | Apoptosis Rate (%) |

| 0.5 | 24 | 48.3 |

| 1 | 24 | 66.8 |

| 0.5 | 48 | 67.2 |

| 1 | 48 | 92.3 |

Signaling Pathways and Mechanism of Action

IRAK4's primary downstream target is IRAK1. Upon activation, IRAK4 phosphorylates IRAK1, leading to a cascade of events that includes the recruitment of TRAF6, an E3 ubiquitin ligase. This complex then activates the TAK1 kinase, which in turn activates both the IKK complex (leading to NF-κB activation) and the MAPK pathways (JNK and p38). This compound, by inhibiting the kinase activity of IRAK4, blocks the initial phosphorylation of IRAK1 and consequently suppresses these downstream inflammatory signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the downstream effects of IRAK4 inhibitors like this compound. Note: Specific antibody concentrations and reagent sources are based on common laboratory practices and may need to be optimized.

Western Blot Analysis for Phosphoprotein Levels

This protocol is used to assess the phosphorylation status of IRAK4 and its downstream targets.

-

Cell Culture and Treatment:

-

Culture OCI-LY10 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.

-

Treat cells with varying concentrations of this compound (e.g., 0.03, 0.1, 0.3, 1, 3 µM) or DMSO as a vehicle control for the desired time (e.g., 24 hours).

-

-

Protein Extraction:

-

Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-IRAK4, anti-IRAK4, anti-p-IRAK1, anti-IRAK1, anti-p-p65, anti-p65, anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.

-

Apoptosis Assay by Flow Cytometry

This protocol is used to quantify the induction of apoptosis in response to this compound treatment.

-

Cell Culture and Treatment:

-

Culture and treat OCI-LY10 cells with this compound (e.g., 0.5 µM and 1 µM) or DMSO for 24 and 48 hours as described in section 4.1.

-

-

Cell Staining:

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Excite FITC at 488 nm and detect emission at 530 nm.

-

Excite PI at 488 nm and detect emission at >670 nm.

-

Gate on the cell population to exclude debris.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Conclusion

This compound is a potent and selective inhibitor of IRAK4 kinase activity. It effectively suppresses the proliferation of cancer cell lines, particularly those with the MYD88 L265P mutation, and induces apoptosis in a time- and dose-dependent manner. Mechanistically, this compound targets the initial step in the TLR/IL-1R signaling cascade by preventing the phosphorylation of IRAK1 by IRAK4. This leads to the downstream inhibition of the NF-κB and MAPK pathways, which are crucial for the survival and proliferation of these cancer cells. The data presented in this guide underscore the therapeutic potential of targeting IRAK4 with small molecule inhibitors like this compound for the treatment of diseases driven by aberrant IRAK4 signaling. Further research is warranted to fully elucidate the complete spectrum of its downstream targets and to evaluate its efficacy in in vivo models.

References

Structural Analysis of Irak4-IN-27 Binding to IRAK4: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R)[1][2][3]. These pathways are fundamental to the innate immune response, and their dysregulation is implicated in a wide range of inflammatory diseases, autoimmune disorders, and cancers[2][4]. IRAK4's essential role, encompassing both catalytic and scaffolding functions, makes it a high-priority target for therapeutic intervention[2][5]. Small molecule inhibitors that can effectively block its activity are of significant interest.

This technical guide provides an in-depth analysis of the binding of a potent inhibitor, Irak4-IN-27, to the IRAK4 kinase. We will explore the structural basis of this interaction, present key quantitative data, detail relevant experimental methodologies, and visualize the critical signaling and experimental pathways.

The IRAK4 Signaling Pathway

IRAK4 is the apical kinase in the MyD88-dependent signaling pathway. Upon ligand binding to a TLR or IL-1R, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 via interactions between their respective death domains[1]. This initiates the assembly of a higher-order signaling complex known as the Myddosome. Within this complex, IRAK4 becomes activated and phosphorylates IRAK1[6][7]. Activated IRAK1 then recruits and activates TRAF6, a ubiquitin ligase, which triggers downstream cascades, including the activation of TAK1 and subsequently the NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory cytokines[2][4][6]. IRAK4's kinase activity is therefore the critical initiating step for the entire inflammatory cascade.

Quantitative Analysis of this compound

This compound (also referred to as Compound 22 in its discovery publication) is a potent and selective inhibitor of IRAK4[8]. Its inhibitory activity has been quantified through both enzymatic and cell-based assays, demonstrating its effectiveness at blocking IRAK4 function and downstream signaling pathways.

| Parameter | Description | Value | Reference |

| Biochemical IC₅₀ | 50% inhibitory concentration against purified IRAK4 enzyme. | 8.7 nM | [8] |

| Cellular IC₅₀ | 50% inhibitory concentration for antiproliferative activity in MYD88 L265P DLBCL cells (OCI-LY10). | 0.248 µM | [8] |

| Cellular IC₅₀ | 50% inhibitory concentration for antiproliferative activity in MYD88 WT cells (U2932). | 1.251 µM | [8] |

| Apoptosis Induction | Induces significant apoptosis in OCI-LY10 cells at concentrations of 0.5 µM and 1 µM after 24-48 hours. | 48-92% | [8] |

Structural Basis of IRAK4 Inhibition

The crystal structure of the IRAK4 kinase domain reveals a canonical bilobed structure, with an ATP-binding pocket situated at the interface between the N- and C-lobes[1][9]. Several key features of this active site are critical for inhibitor binding:

-

Hinge Region: Comprised of residues Val263, Tyr264, and Met265, this region forms hydrogen bonds with the backbone of ATP and many Type I inhibitors[10].

-

Gatekeeper Residue: IRAK4 possesses a unique tyrosine (Tyr262) at the gatekeeper position, which is typically a smaller residue (Thr, Met, or Leu) in other kinases[9][10]. This feature influences the shape and accessibility of a hydrophobic pocket and is a key determinant for inhibitor selectivity.

-

Catalytic Lysine: Lys213 is essential for orienting the ATP phosphates for catalysis[10].

While a specific co-crystal structure of this compound with IRAK4 is not publicly available, analysis of other IRAK4 inhibitors allows for a highly educated model of its binding mode[11][12]. Potent inhibitors typically form one or more hydrogen bonds with the hinge region (particularly Met265) and position moieties to make favorable interactions within the hydrophobic regions of the ATP pocket, often interacting with the unique Tyr262 gatekeeper[9][11][12].

Experimental Protocols

The structural and functional analysis of IRAK4 inhibitors relies on a suite of biochemical and biophysical assays. Below are detailed methodologies for key experiments.

Protocol 1: IRAK4 Biochemical Kinase Assay (Luminescent)

This protocol is adapted from ADP-Glo™ kinase assay methodologies and is designed to measure the enzymatic activity of IRAK4 by quantifying ADP production[13][14].

Materials:

-

Recombinant full-length human IRAK4 enzyme

-

Kinase Substrate: Myelin Basic Protein (MBP)

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT

-

ATP solution (e.g., 500 µM stock)

-

This compound or other test compounds dissolved in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

96-well or 384-well white assay plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and MBP substrate.

-

Assay Plate Setup:

-

Add 2.5 µL of diluted test compound or control (DMSO vehicle) to the appropriate wells.

-

Add 5 µL of recombinant IRAK4 enzyme diluted in kinase buffer to all wells except the "no enzyme" negative control.

-

Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mix. The final reaction volume is 10 µL.

-

-

Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.

-

ADP Detection:

-

Stop the reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This depletes the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and produces a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to IRAK4 activity. Calculate IC₅₀ values by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 2: X-Ray Crystallography of IRAK4-Inhibitor Complex

This protocol outlines the general workflow for determining the high-resolution crystal structure of IRAK4 in complex with an inhibitor like this compound[9][15].

Materials:

-

Expression vector containing the human IRAK4 kinase domain (residues ~155-460).

-

E. coli or insect cell expression system.

-

Protein purification resins (e.g., Ni-NTA, ion exchange, size exclusion).

-

Purified this compound inhibitor.

-

Crystallization screens and plates (sitting or hanging drop vapor diffusion).

-

Cryoprotectant solutions.

-

Access to a synchrotron X-ray source.

Procedure:

-

Protein Expression and Purification:

-

Transform the expression vector into a suitable host and induce protein expression.

-

Lyse the cells and purify the IRAK4 kinase domain using a multi-step chromatography protocol to achieve >95% purity.

-

Confirm protein identity and integrity via SDS-PAGE and mass spectrometry.

-

-

Complex Formation: Incubate the purified IRAK4 protein with a 3-5 fold molar excess of this compound for several hours on ice to ensure complex formation.

-

Crystallization:

-

Set up crystallization trials using vapor diffusion by mixing the IRAK4-inhibitor complex with various precipitant solutions from commercial or custom screens.

-

Incubate plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over days to weeks.

-

-

Crystal Optimization and Soaking: Optimize initial crystal hits by refining precipitant concentrations. Once suitable crystals are obtained, soak them in a cryoprotectant solution (e.g., mother liquor supplemented with 20-25% glycerol) to prevent ice formation during freezing.

-

Data Collection and Processing:

-

Flash-cool the cryoprotected crystal in liquid nitrogen.

-

Mount the crystal on a goniometer at a synchrotron beamline and collect X-ray diffraction data.

-

Process the diffraction data using software like XDS or HKL2000 to integrate intensities and scale the data.

-

-

Structure Solution and Refinement:

-

Solve the structure using molecular replacement with a known IRAK4 structure (e.g., PDB ID: 2NRU) as a search model.

-

Build the model into the resulting electron density map and perform iterative cycles of refinement to improve the fit of the model to the data. The inhibitor molecule is built into the clear density in the active site.

-

Validate the final structure for geometric correctness and agreement with the experimental data.

-

Conclusion

The structural analysis of inhibitor binding is paramount for modern drug discovery. For IRAK4, a target of immense therapeutic potential, understanding how potent molecules like this compound achieve their efficacy and selectivity is crucial. The unique features of the IRAK4 active site, particularly the Tyr262 gatekeeper, provide both challenges and opportunities for the design of next-generation inhibitors. By combining robust biochemical and cellular assays with high-resolution structural biology, researchers can elucidate the precise molecular interactions that drive inhibition. This knowledge enables a rational, structure-based approach to optimize inhibitor potency, selectivity, and pharmacokinetic properties, paving the way for novel treatments for a host of immune-mediated diseases.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sinobiological.com [sinobiological.com]

- 7. biorxiv.org [biorxiv.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Crystal structures of IRAK-4 kinase in complex with inhibitors: a serine/threonine kinase with tyrosine as a gatekeeper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. promega.com [promega.com]

- 15. rcsb.org [rcsb.org]

The Discovery and Synthesis of Irak4-IN-27: A Potent Inhibitor for Diffuse Large B-cell Lymphoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its pivotal role in activating downstream inflammatory cascades, particularly the NF-κB pathway, has rendered it a compelling therapeutic target for a range of autoimmune diseases and cancers.[1] In certain malignancies, such as MYD88 L265P-mutant diffuse large B-cell lymphoma (DLBCL), the constitutive activation of IRAK4 is a key driver of tumor cell survival and proliferation.[2] This has spurred the development of potent and selective IRAK4 inhibitors. This whitepaper details the discovery, synthesis, and pharmacological evaluation of Irak4-IN-27 (also known as Compound 22), a novel and potent 2,3-dihydrobenzofuran inhibitor of IRAK4, which has demonstrated significant potential for the treatment of DLBCL.[2][3]

Introduction to IRAK4 and Its Role in Disease

IRAK4 is the most upstream and essential kinase in the MyD88-dependent signaling pathway.[3] Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 via interactions between their respective death domains.[4] This leads to the formation of a larger signaling complex known as the Myddosome, which also includes IRAK1 and/or IRAK2.[4] Within this complex, IRAK4, considered the "master IRAK," phosphorylates and activates IRAK1, initiating a cascade of downstream events that culminate in the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines.[4][5]

Given its crucial role, the dysregulation of IRAK4 signaling is implicated in numerous inflammatory and autoimmune disorders. Furthermore, mutations in the upstream adaptor protein MYD88, particularly the L265P mutation, lead to constitutive IRAK4 activation and are frequently observed in hematological malignancies like DLBCL.[2] This makes targeted inhibition of IRAK4 a promising therapeutic strategy to block the aberrant signaling driving these diseases.

Discovery of this compound

This compound was discovered through a structure-based drug design campaign aimed at identifying novel, potent, and selective IRAK4 inhibitors with a 2,3-dihydrobenzofuran scaffold.[3] This effort led to the identification of this compound (Compound 22) as a lead candidate with strong inhibitory activity against the IRAK4 enzyme.[3]

Quantitative Pharmacological Data

The inhibitory activity and cellular effects of this compound have been characterized through various biochemical and cell-based assays. The key quantitative data are summarized in the tables below.

| Parameter | Value | Assay Type | Reference |

| Biochemical IC50 | 8.7 nM | IRAK4 Enzymatic Assay | [2][3] |

Table 1: Biochemical Potency of this compound

| Cell Line | Genotype | IC50 (72h) | Assay Type | Reference |

| OCI-LY10 | MYD88 L265P | 0.248 µM | Antiproliferative Assay | [2][3] |

| U2932 | MYD88 Wild-Type | 1.251 µM | Antiproliferative Assay | [2] |

| GM00637 | MYD88 Wild-Type | 1.520 µM | Antiproliferative Assay | [2] |

Table 2: Cellular Antiproliferative Activity of this compound

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of IRAK4, thereby blocking the downstream signaling cascade that promotes cell survival and proliferation in MYD88-mutant DLBCL.

The IRAK4 Signaling Pathway

The following diagram illustrates the canonical IRAK4 signaling pathway, which is inhibited by this compound.

Figure 1: Simplified IRAK4 signaling pathway leading to NF-κB activation and its inhibition by this compound.

Mechanism of Apoptosis Induction

In MYD88 L265P DLBCL cells, this compound not only inhibits proliferation but also actively promotes programmed cell death (apoptosis).[2] By blocking the pro-survival signals emanating from the constitutively active IRAK4, the inhibitor shifts the cellular balance towards apoptosis. Studies have shown that treatment of OCI-LY10 cells with this compound leads to a significant increase in apoptotic cells.[2]

Experimental Protocols

This section provides a general overview of the key methodologies used in the evaluation of this compound, based on standard practices in the field.

General Synthesis Workflow

The synthesis of 2,3-dihydrobenzofuran IRAK4 inhibitors like this compound typically follows a multi-step synthetic route. A generalized workflow is depicted below.

Figure 2: Generalized synthetic workflow for 2,3-dihydrobenzofuran IRAK4 inhibitors.

For the specific, detailed synthetic procedure and characterization of this compound, readers are directed to the primary publication: Chen Y, et al. Eur J Med Chem. 2023;256:115453.[3]

IRAK4 Enzymatic Assay Protocol

Objective: To determine the in vitro inhibitory potency (IC50) of the compound against the IRAK4 enzyme.

-

Reagents and Materials: Recombinant human IRAK4 enzyme, ATP, a suitable peptide substrate (e.g., a derivative of IRAK1), and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Serially dilute this compound in DMSO to create a range of concentrations. b. In a 384-well plate, add the IRAK4 enzyme, the peptide substrate, and the diluted compound. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection system, which correlates with enzyme activity. f. Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTS/MTT Assay)

Objective: To determine the antiproliferative effect (IC50) of the compound on cancer cell lines.

-

Cell Culture: Culture DLBCL cell lines (e.g., OCI-LY10) in appropriate media and conditions.

-

Procedure: a. Seed the cells in 96-well plates at a predetermined density. b. After allowing the cells to adhere (if applicable), treat them with a serial dilution of this compound for 72 hours. c. Add a tetrazolium salt solution (e.g., MTS or MTT) to each well and incubate for 2-4 hours. Viable cells will metabolize the salt into a colored formazan product. d. Measure the absorbance of the formazan product using a plate reader. e. Calculate the percentage of cell viability relative to a DMSO-treated control and plot it against the logarithm of the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis in cells following treatment with the compound.

-

Cell Treatment: Treat OCI-LY10 cells with this compound at various concentrations (e.g., 0.5 µM and 1 µM) for 24 and 48 hours.

-

Staining: a. Harvest the cells and wash with cold PBS. b. Resuspend the cells in Annexin V binding buffer. c. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. d. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late-stage apoptotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic) to determine the apoptosis rate.[2]

Conclusion and Future Directions

This compound is a potent and selective inhibitor of IRAK4 with significant antiproliferative and pro-apoptotic activity in DLBCL cell lines harboring the MYD88 L265P mutation.[2][3] The data presented herein underscore its potential as a valuable chemical probe for studying IRAK4 biology and as a lead compound for the development of novel therapeutics for DLBCL and potentially other IRAK4-driven diseases. Further preclinical development, including pharmacokinetic and in vivo efficacy studies, is warranted to fully evaluate the therapeutic potential of this promising inhibitor. The combination of this compound with other targeted agents, such as BTK inhibitors, may also represent a powerful strategy to achieve enhanced anti-tumor effects.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

IRAK4-IN-27: A Technical Guide to its Role and Analysis in TLR/IL-1R Signaling

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of IRAK4-IN-27, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It explores the critical role of IRAK4 in Toll-like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) signaling pathways, the mechanism by which this compound disrupts these pathways, and the experimental methodologies used to characterize its activity.

The Central Role of IRAK4 in Innate Immunity

The TLR and IL-1R families are crucial pattern recognition receptors that initiate innate immune responses.[1][2] Upon stimulation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), these receptors recruit the adaptor protein MyD88.[1][2][3] This initiates the assembly of a critical signaling complex known as the Myddosome, which consists of MyD88, IRAK4, and either IRAK1 or IRAK2.[1][3][4][5]

IRAK4 is the most upstream and essential kinase in this pathway, possessing a dual function.[5][6][7] Its scaffolding function is vital for the stable assembly of the Myddosome complex.[6][8] Upon recruitment, IRAK4's kinase activity is triggered, leading to its autophosphorylation and the subsequent phosphorylation and activation of IRAK1.[1][4][5] This phosphorylation event initiates a downstream cascade, including the recruitment of TRAF6, an E3 ubiquitin ligase.[1][3] This cascade ultimately activates key transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), leading to the production of a wide array of pro-inflammatory cytokines and chemokines, including IL-1β, IL-6, and TNF-α.[1][3][4][8]

This compound: Mechanism of Action

This compound is a potent small molecule inhibitor specifically targeting the kinase function of IRAK4.[9] By binding to the ATP-binding site of the IRAK4 kinase domain, it prevents the phosphorylation events that are essential for signal propagation.[7][10]

The inhibition of IRAK4 kinase activity by this compound leads to:

-

Blocked IRAK1 Phosphorylation: The essential phosphorylation of IRAK1 by IRAK4 is halted, preventing the recruitment and activation of TRAF6.[4][11]

-

Disruption of Downstream Signaling: The signal transduction cascade leading to the activation of NF-κB and MAP kinases is effectively blocked.[8][12][13]

-

Reduced Cytokine Production: Consequently, the transcription and release of key pro-inflammatory cytokines and chemokines are significantly diminished.[4][14][15]

This targeted inhibition makes this compound a valuable tool for studying TLR/IL-1R signaling and a potential therapeutic agent for a range of inflammatory diseases, autoimmune disorders, and certain cancers where these pathways are dysregulated.[6][16][17]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and cellular assays.

Table 1: In Vitro Potency of this compound

| Compound | Target | Assay Type | IC50 (nM) |

|---|

| this compound | IRAK4 | Biochemical Kinase Assay | 8.7[9] |

Table 2: Cellular Anti-proliferative Activity of this compound

| Cell Line | MYD88 Mutation Status | Assay Type | IC50 (µM) | Incubation Time |

|---|---|---|---|---|

| OCI-LY10 | L265P | Cell Proliferation | 0.248[9] | 72 h |

| U2932 | Wild-Type | Cell Proliferation | 1.251[9] | 72 h |

| GM00637 | Wild-Type | Cell Proliferation | 1.520[9] | 72 h |

Table 3: Effect of Representative IRAK4 Kinase Inhibitors on Cytokine Production

| Inhibitor | Cell Type | Stimulant | Cytokine Measured | IC50 (nM) |

|---|---|---|---|---|

| PF-06650833 | Human PBMC | LPS | IL-6 | 3.55[15] |

| PF-06650833 | Human PBMC | LPS | TNF-α | 3.55[15] |

| Benzolactam Inhibitor 19 | Human Whole Blood | R848 | IL-6 | 460 ± 160 |

| Benzolactam Inhibitor 19 | Human Whole Blood | R848 | IFNα | 400 ± 170 |

| BAY1834845 / BAY1830839 | Human Whole Blood | LPS | IL-1β, TNF-α, IL-6, IL-8 | 50-80% reduction[14] |

| BAY1834845 / BAY1830839 | Human Whole Blood | R848 | IL-1β, TNF-α, IL-6, IFN-γ | Significant reduction[14] |

Note: Data in Table 3 for inhibitors other than this compound are included to provide context on the expected cellular potency of potent IRAK4 kinase inhibitors.

Key Experimental Protocols

Characterizing the activity of IRAK4 inhibitors like this compound involves a series of biochemical and cellular assays.

This assay quantifies the direct enzymatic activity of IRAK4 and its inhibition by a test compound. It measures the amount of ADP produced during the kinase reaction.[18]

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[18]

-

Substrate (e.g., Myelin Basic Protein [MBP])[19]

-

ATP

-

This compound or other test inhibitors

-

ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer. The final DMSO concentration should not exceed 1%.

-

Kinase Reaction:

-

In a 96-well plate, add 5 µL of kinase buffer (for no-enzyme control), or diluted IRAK4 enzyme to all other wells.

-

Add 2.5 µL of the diluted this compound or vehicle control to the appropriate wells.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding 2.5 µL of a substrate/ATP mixture (e.g., MBP and ATP in kinase buffer).

-

Incubate for 60 minutes at 30°C or room temperature.[18]

-

-

ADP Detection:

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Convert luminescence readings to percent inhibition relative to vehicle controls and calculate the IC50 value by fitting the data to a dose-response curve.

This assay measures the ability of an inhibitor to block cytokine production in immune cells following stimulation of a TLR pathway.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a monocytic cell line (e.g., THP-1).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

TLR Ligand (e.g., Lipopolysaccharide [LPS] for TLR4, R848 for TLR7/8).[4][14]

-

This compound or other test inhibitors.

-

ELISA or Luminex kit for the cytokine of interest (e.g., TNF-α, IL-6).

Procedure:

-

Cell Plating: Plate PBMCs or THP-1 cells in a 96-well culture plate at an appropriate density (e.g., 1x10⁵ cells/well).

-

Inhibitor Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Pre-incubation: Incubate the cells with the inhibitor for 1-2 hours at 37°C, 5% CO₂.

-

TLR Stimulation: Add the TLR ligand (e.g., LPS at 100 ng/mL) to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO₂.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Measurement: Quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatant using an ELISA or Luminex assay according to the manufacturer's instructions.

-

Analysis: Calculate the percent inhibition of cytokine production for each inhibitor concentration relative to the stimulated vehicle control. Determine the IC50 value from the dose-response curve.

This assay assesses the effect of this compound on the growth of cancer cells that are dependent on MyD88/IRAK4 signaling.[9]

Materials:

-

MYD88 L265P mutant DLBCL cell line (e.g., OCI-LY10).[9]

-

Cell culture medium.

-

This compound.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

Procedure:

-

Cell Plating: Seed OCI-LY10 cells into a 96-well plate.

-

Compound Treatment: Add a serial dilution of this compound to the wells.

-

Incubation: Incubate the cells for 72 hours at 37°C, 5% CO₂.[9]

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol and measure the resulting luminescence.

-

Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 for cell growth inhibition.

Visualizations: Pathways and Workflows

Caption: Canonical TLR/IL-1R signaling pathway highlighting inhibition of IRAK4 kinase activity by this compound.

Caption: Workflow for a typical IRAK4 biochemical kinase assay using an ADP-Glo format.

Caption: Workflow for a cellular assay measuring inhibition of TLR-mediated cytokine production.

References

- 1. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]

- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 3. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IRAK4 - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. IRAK4 in TLR/IL-1R signaling: possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4): a patent review (2012-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. promega.com [promega.com]

- 19. bellbrooklabs.com [bellbrooklabs.com]

Investigating the Kinase Activity of IRAK4 with IRAK4-IN-27: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Its pivotal role in propagating inflammatory signals has positioned it as a key therapeutic target for a range of autoimmune diseases, inflammatory disorders, and cancers. This technical guide provides a comprehensive overview of the investigation of IRAK4 kinase activity using IRAK4-IN-27, a potent and selective inhibitor. We present detailed experimental protocols for biochemical and cell-based assays, summarize quantitative data on the inhibitor's efficacy, and provide visual representations of the underlying signaling pathways and experimental workflows.

Introduction to IRAK4 and its Signaling Pathway

IRAK4 is the most upstream and essential kinase in the MyD88-dependent signaling cascade.[1] Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 via interactions between their respective death domains. This proximity facilitates the autophosphorylation and activation of IRAK4.[1][3] Activated IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of downstream transcription factors, most notably NF-κB and AP-1.[4] These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, orchestrating the inflammatory response. The unique role of IRAK4 as the "master kinase" in this pathway makes it an attractive target for therapeutic intervention.[1]

IRAK4 Signaling Pathway

The following diagram illustrates the canonical IRAK4 signaling pathway.

This compound: A Potent Kinase Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for IRAK4.[5] Its mechanism of action involves binding to the ATP-binding pocket of the IRAK4 kinase domain, thereby preventing the phosphorylation of its downstream substrates.[2] This inhibition effectively blocks the entire downstream signaling cascade, leading to a reduction in the production of inflammatory mediators.

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibition of IRAK4 by this compound

| Parameter | Value | Assay Type | Reference |

| IC50 | 8.7 nM | Biochemical Kinase Assay | [5] |

Table 2: Cellular Activity of this compound in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines

| Cell Line | Genotype | Parameter | Value (µM) | Assay Duration | Reference |

| OCI-LY10 | MYD88 L265P | Proliferation IC50 | 0.248 | 72 h | [5] |

| U2932 | MYD88 WT | Proliferation IC50 | 1.251 | 72 h | [5] |

| GM00637 | MYD88 WT | Proliferation IC50 | 1.520 | 72 h | [5] |

Table 3: Induction of Apoptosis by this compound in OCI-LY10 (MYD88 L265P) Cells

| Concentration (µM) | Apoptosis Rate (24 h) | Apoptosis Rate (48 h) | Reference |

| 0.5 | 48.3% | 67.2% | [5] |

| 1.0 | 66.8% | 92.3% | [5] |

Experimental Protocols

This section provides detailed methodologies for assessing the kinase activity of IRAK4 and the inhibitory effect of this compound.

Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kits and provides a luminescent-based method to measure kinase activity by quantifying the amount of ADP produced.

Experimental Workflow:

Materials:

-

Recombinant human IRAK4 kinase

-

Myelin Basic Protein (MBP) as substrate

-

ATP

-

This compound

-

5x Kinase Assay Buffer 1

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white assay plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare 1x Kinase Assay Buffer 1 by diluting the 5x stock with sterile water.

-

Thaw IRAK4 kinase, MBP substrate, and ATP on ice.

-

Prepare serial dilutions of this compound in 1x Kinase Assay Buffer 1 at 10-fold the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

-

Kinase Reaction:

-

Prepare a Master Mix containing 1x Kinase Assay Buffer 1, ATP (final concentration, e.g., 25 µM), and MBP (final concentration, e.g., 0.2 mg/ml).

-

To each well of a 96-well plate, add 2.5 µL of the serially diluted this compound or vehicle control.

-

Add 12.5 µL of the Master Mix to each well.

-

Initiate the reaction by adding 10 µL of diluted IRAK4 kinase (e.g., 2.5 ng/µL in 1x Kinase Assay Buffer 1) to each well.

-

Incubate the plate at 30°C for 45 minutes.

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-